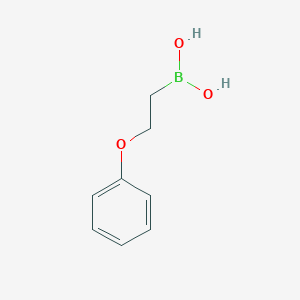
(2-Phenoxyethyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Phenoxyethyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a 2-phenoxyethyl moiety. This compound is of significant interest in organic chemistry due to its versatility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(2-Phenoxyethyl)boronic acid can be synthesized through several methods. One common approach involves the reaction of 2-phenoxyethanol with boron tribromide (BBr3) followed by hydrolysis. Another method includes the use of Grignard reagents, where 2-phenoxyethylmagnesium bromide reacts with trimethyl borate, followed by acidification to yield the boronic acid .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
(2-Phenoxyethyl)boronic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phenoxyacetic acid derivatives.
Reduction: Reduction reactions can convert it into corresponding alcohols or alkanes.
Substitution: It participates in nucleophilic substitution reactions, where the boronic acid group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halides and nucleophiles are used under mild conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include phenoxyacetic acid derivatives, phenoxyethanol, and various substituted phenoxyethyl compounds .
Aplicaciones Científicas De Investigación
(2-Phenoxyethyl)boronic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of (2-Phenoxyethyl)boronic acid primarily involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it an effective inhibitor of enzymes that contain serine or threonine residues in their active sites. The compound can also participate in transmetalation reactions, where it transfers its organic group to a metal catalyst, facilitating various catalytic processes .
Comparación Con Compuestos Similares
Similar Compounds
- Phenylboronic acid
- 2-Methylphenylboronic acid
- 4-Methoxyphenylboronic acid
Uniqueness
(2-Phenoxyethyl)boronic acid is unique due to its 2-phenoxyethyl group, which imparts distinct electronic and steric properties compared to other boronic acids. This uniqueness allows it to participate in specific reactions and applications that other boronic acids may not be suitable for .
By understanding the properties, preparation methods, and applications of this compound, researchers can leverage its potential in various fields of science and industry.
Propiedades
Fórmula molecular |
C8H11BO3 |
|---|---|
Peso molecular |
165.98 g/mol |
Nombre IUPAC |
2-phenoxyethylboronic acid |
InChI |
InChI=1S/C8H11BO3/c10-9(11)6-7-12-8-4-2-1-3-5-8/h1-5,10-11H,6-7H2 |
Clave InChI |
VIHZUFMUQGKBSL-UHFFFAOYSA-N |
SMILES canónico |
B(CCOC1=CC=CC=C1)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


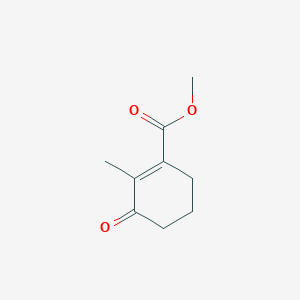
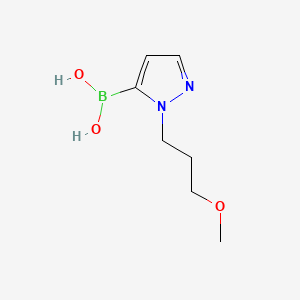
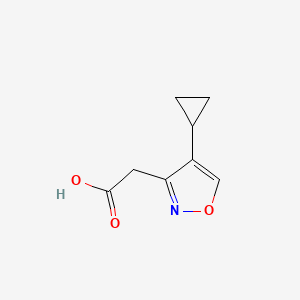
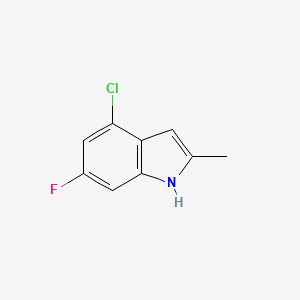
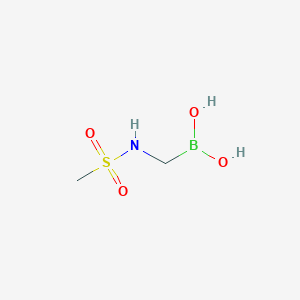
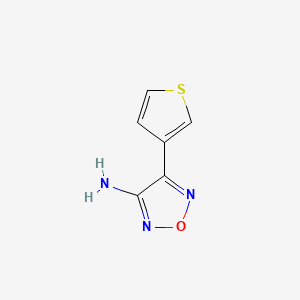
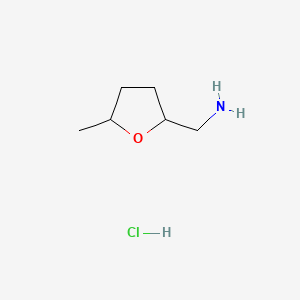
![Tert-butyl 3-[4-(ethoxycarbonyl)-1-methyl-2-oxabicyclo[2.1.1]hexan-3-yl]azetidine-1-carboxylate](/img/structure/B13460762.png)
![2-[2-(4-Bromobenzenesulfonyl)ethyl]oxirane](/img/structure/B13460774.png)
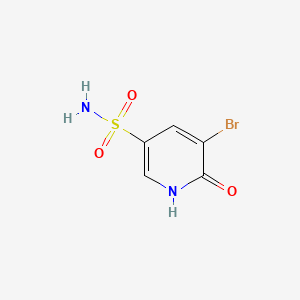
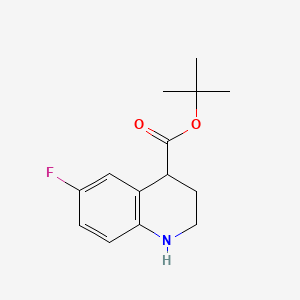
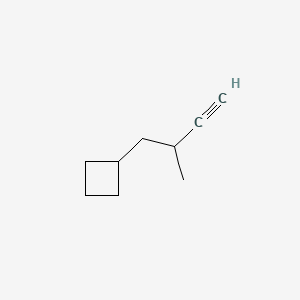
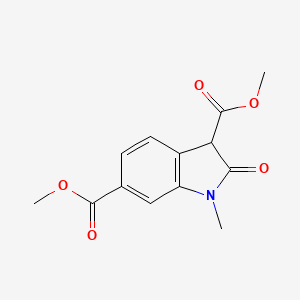
![1-[2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carbonitrile](/img/structure/B13460815.png)
